

Navigating the Landscape of DGAT Activity Measurement: A Comparative Guide

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For researchers, scientists, and drug development professionals investigating lipid metabolism and related diseases, the accurate measurement of Diacylglycerol O-acyltransferase (DGAT) activity is paramount. This guide provides a head-to-head comparison of the available assay methodologies, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.

While complete, ready-to-use DGAT activity assay kits are not widely commercialized, researchers can readily assemble robust assays by sourcing key components. This guide focuses on comparing the primary methods for quantifying the enzymatic activity of DGAT1 and DGAT2, the two key enzymes in the final step of triglyceride synthesis. The primary methodologies explored are radioactive assays, fluorescent assays, and coupled enzymatic assays detecting Coenzyme A (CoASH).

At a Glance: Comparison of DGAT Activity Assay Methodologies



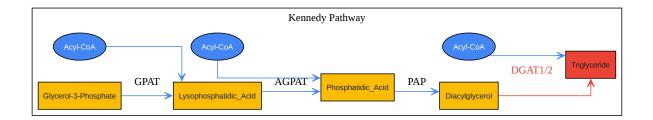
Feature	Radioactive Assay	Fluorescent Assay (Substrate-based)	CoASH Detection Assay (Coupled)
Principle	Measures the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides.	Measures the incorporation of a fluorescently-labeled acyl-CoA into diacylglycerol.	Measures the release of Coenzyme A (CoASH), a product of the DGAT reaction, using a thiol-reactive fluorescent probe.
Primary Substrates	[14C] or [3H]-labeled fatty acyl-CoA (e.g., oleoyl-CoA), 1,2- diacylglycerol	NBD-labeled fatty acyl-CoA (e.g., NBD- palmitoyl-CoA), 1,2- diacylglycerol	Unlabeled fatty acyl- CoA, 1,2- diacylglycerol
Detection Method	Scintillation counting	Fluorescence detection (e.g., plate reader, gel imager)	Fluorescence detection (e.g., plate reader)
Throughput	Low to medium	Medium to high	High
Sensitivity	High	High	Good
Cost	High (radiolabeled substrates, waste disposal)	Medium (fluorescent probes)	Medium (probe and coupling enzymes)
Safety Concerns	Requires handling and disposal of radioactive materials.	Requires standard laboratory safety precautions.	Requires standard laboratory safety precautions.
Key Advantages	Gold standard, highly sensitive and specific.	Avoids radioactivity, amenable to higher throughput.	Continuous assay format possible, high throughput.
Key Disadvantages	Safety concerns, waste disposal, low throughput.	Potential for fluorescent artifacts, requires separation of product from substrate.	Indirect measurement, potential for interference from other CoASH- producing enzymes.





The DGAT Signaling Pathway and Experimental Workflow

The DGAT enzymes play a crucial role in the Kennedy pathway for triglyceride synthesis. Understanding this pathway is essential for interpreting the results of DGAT activity assays.

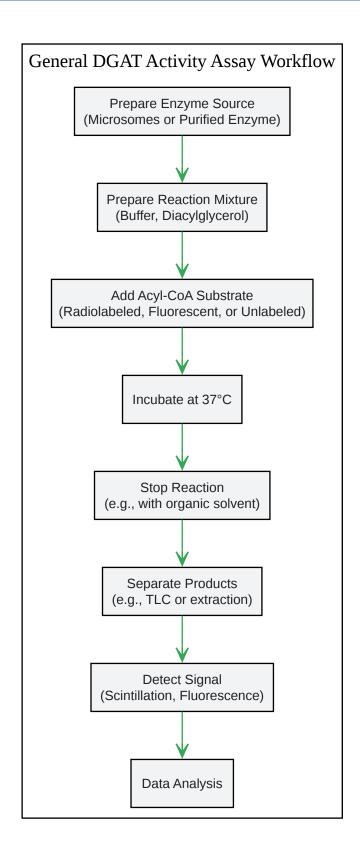


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Diagram 1: Simplified Kennedy Pathway for Triglyceride Synthesis.

A generalized workflow for measuring DGAT activity is depicted below. The specific detection step will vary based on the chosen methodology.





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Diagram 2: General Experimental Workflow for DGAT Activity Assays.



Detailed Experimental Protocols

Below are foundational protocols for the three main types of DGAT activity assays. Researchers should optimize these protocols for their specific experimental conditions.

Radioactive DGAT Activity Assay

This protocol is adapted from peer-reviewed literature and represents the traditional "gold standard" for measuring DGAT activity.[1]

Materials:

- Enzyme source: Microsomal fractions from tissues or cells, or purified recombinant DGAT1/DGAT2.
- Substrates:
 - 1,2-Dioleoyl-sn-glycerol
 - [14C]Oleoyl-CoA (Suppliers include American Radiolabeled Chemicals Inc. and Moravek Biochemicals)[2][3]
- Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors.
- MgCl₂ solution.
- Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
- Heptane.
- Silica gel thin-layer chromatography (TLC) plates.
- TLC Mobile Phase: Hexane: Diethyl Ether: Acetic Acid (80:20:1, v/v/v).
- Scintillation cocktail and scintillation counter.

Procedure:



- Prepare the enzyme source. If using microsomal fractions, protein concentration should be determined.
- Prepare the reaction mixture in a microcentrifuge tube:
 - 5-10 μg of microsomal protein.
 - 100 μM 1,2-dioleoyl-sn-glycerol.
 - Assay buffer to a final volume of 100 μL.
 - For DGAT1 specific activity, add MgCl₂ to a final concentration of 25 mM. For DGAT2, use
 1 mM MgCl₂.[1]
- Pre-incubate the reaction mixture at 37°C for 5 minutes.
- Initiate the reaction by adding 25 μM [¹⁴C]oleoyl-CoA.
- Incubate at 37°C for 10-30 minutes.
- Stop the reaction by adding 1.5 mL of the Stop Solution.
- Add 1 mL of heptane and vortex thoroughly.
- Centrifuge for 5 minutes to separate the phases.
- Transfer the upper heptane phase containing the lipids to a new tube.
- Spot the extracted lipids onto a silica gel TLC plate.
- Develop the TLC plate in the mobile phase until the solvent front is near the top.
- Allow the plate to dry completely.
- Identify the triglyceride band by co-migration with a standard.
- Scrape the silica corresponding to the triglyceride band into a scintillation vial.
- Add scintillation cocktail and measure the radioactivity using a scintillation counter.



• Calculate the amount of product formed based on the specific activity of the [14C]oleoyl-CoA.

Fluorescent DGAT Activity Assay

This method offers a non-radioactive alternative and is suitable for higher throughput screening.[4]

Materials:

- Enzyme source: As above.
- Substrates:
 - 1,2-Dioleoyl-sn-glycerol.
 - NBD-palmitoyl-CoA or other NBD-labeled fatty acyl-CoA.
- Assay Buffer: As above.
- Stop Solution: Chloroform: Methanol (2:1, v/v).
- TLC plates and mobile phase as in the radioactive assay.
- · Fluorescence imaging system.

Procedure:

- Follow steps 1-3 of the radioactive assay protocol.
- Initiate the reaction by adding the NBD-labeled fatty acyl-CoA to a final concentration of 10- $50~\mu\text{M}$.
- Incubate at 37°C for 15-60 minutes.
- Stop the reaction by adding the chloroform:methanol stop solution.
- Proceed with lipid extraction and TLC separation as described in the radioactive protocol (steps 7-12).



- Visualize the fluorescent triglyceride band on the TLC plate using a fluorescence imaging system with appropriate excitation and emission filters for NBD.
- Quantify the fluorescence intensity of the triglyceride band using image analysis software.
- Relate the fluorescence intensity to the amount of product formed using a standard curve of the fluorescent product.

CoASH Detection-Based DGAT Activity Assay

This is a continuous or endpoint assay that measures the production of Coenzyme A, a stoichiometric product of the DGAT reaction.

Materials:

- Enzyme source: As above.
- Substrates:
 - 1,2-Dioleoyl-sn-glycerol.
 - Unlabeled fatty acyl-CoA (e.g., oleoyl-CoA).
- Assay Buffer: As above.
- CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) dye.
- 96- or 384-well black microplates.
- Fluorescence plate reader.

Procedure:

- Prepare the enzyme source and reaction mixture in the wells of a microplate.
- Add the unlabeled fatty acyl-CoA and 1,2-dioleoyl-sn-glycerol to the desired concentrations.
- Add CPM dye to the reaction mixture. The final concentration should be optimized.



- Incubate at 37°C.
- Measure the increase in fluorescence over time (for a kinetic assay) or at a fixed time point (for an endpoint assay) using a fluorescence plate reader (Excitation ~390 nm, Emission ~470 nm).
- The rate of fluorescence increase is proportional to the rate of CoASH production and thus DGAT activity.
- A standard curve with known concentrations of CoASH should be generated to quantify the results.

Sourcing Key Reagents

- Recombinant DGAT Enzymes:
 - DGAT1: Recombinant human DGAT1 is commercially available from suppliers such as CUSABIO.[5]
 - DGAT2: Commercial sources for active, purified DGAT2 enzyme are less common.
 Researchers may need to consider custom protein expression services or express and purify the enzyme in-house.
- DGAT Inhibitors (for use as controls):
 - DGAT1 Inhibitors: A-922500, PF-04620110.
 - DGAT2 Inhibitors: PF-06424439.
 - These are available from suppliers like MedChemExpress and R&D Systems.

By understanding the principles, advantages, and disadvantages of each assay methodology, and by carefully sourcing the necessary reagents, researchers can confidently and accurately measure DGAT activity to advance their studies in metabolic disease and drug discovery.



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